Omtriptolide sodium

描述

欧米替利特钠是雷公藤甲素的衍生物,雷公藤甲素是一种从中国药用植物雷公藤(Tripterygium wilfordii Hook F)中分离得到的二萜三环氧化物。 该化合物因其强大的抗肿瘤、免疫抑制和抗炎特性而引起了广泛关注 。 欧米替利特钠以其比雷公藤甲素更高的水溶性而闻名,使其成为临床应用中更可行的候选药物 .

准备方法

合成路线和反应条件: 欧米替利特钠的合成涉及多个步骤,从雷公藤甲素开始。该过程包括:

氧化: 雷公藤甲素用高碘酸钠 (NaIO4) 和间氯过氧苯甲酸 (m-CPBA) 等试剂进行氧化。

工业生产方法: 欧米替利特钠的工业生产通常涉及从雷公藤中大规模提取雷公藤甲素,然后进行上述合成步骤。 该过程经过优化,以确保最终产物的产率和纯度高 .

化学反应分析

反应类型: 欧米替利特钠会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以将新的官能团引入分子中.

常用试剂和条件:

氧化: 高碘酸钠 (NaIO4),间氯过氧苯甲酸 (m-CPBA)。

还原: 硼氢化钠 (NaBH4)。

取代: 根据所需的官能团选择不同的有机试剂.

科学研究应用

Anti-Inflammatory Applications

Omtriptolide sodium exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).

Case Studies

- Colitis Model : In a dextran sulfate sodium-induced colitis mouse model, treatment with this compound significantly reduced inflammation and improved clinical scores compared to controls .

- Rheumatoid Arthritis : Research indicates that this compound can be effectively used in conjunction with nanocarriers to enhance its anti-inflammatory effects while minimizing toxicity .

Anticancer Applications

This compound has been identified as a promising agent in cancer therapy due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Non-Small Cell Lung Cancer : In vitro studies have shown that this compound can induce apoptosis in non-small cell lung cancer cells while reducing chemotherapy resistance .

- Combination Therapies : Clinical trials have explored the use of this compound combined with other chemotherapeutic agents, showing enhanced efficacy against various cancer types while managing side effects effectively .

Immunosuppressive Applications

Due to its immunosuppressive effects, this compound is being researched for its potential in treating autoimmune diseases.

Case Studies

- Systemic Lupus Erythematosus : Preliminary studies indicate that this compound may reduce disease severity in lupus models by suppressing autoreactive T cells and inflammatory cytokines .

- Psoriasis Treatment : Clinical trials have demonstrated significant improvements in psoriasis patients treated with this compound, showing a reduction in the Psoriasis Area Severity Index (PASI) scores compared to control groups .

Safety and Toxicity Considerations

Despite its therapeutic potential, the use of this compound is associated with certain toxicities that must be managed.

Toxicity Profile

Research has identified liver toxicity as a significant concern, alongside nephrotoxicity and cardiotoxicity at higher doses. Strategies involving nanocarriers aim to reduce these adverse effects while maintaining therapeutic efficacy .

Data Summary Table

作用机制

欧米替利特钠通过多种机制发挥作用:

分子靶点: 它靶向电压依赖性钙通道 (VDCCs) 并抑制 T 细胞活化。

类似化合物:

雷公藤甲素: 母体化合物,具有类似的药理特性,但水溶性较低。

美尼利德: 雷公藤甲素的水溶性前药,具有增强的生物利用度。

PG490-88Na: 雷公藤甲素的另一种衍生物,具有改善的药代动力学特性.

独特性: 欧米替利特钠因其增强的水溶性而脱颖而出,使其比母体化合物雷公藤甲素更适合临床应用。 它能够调节多种分子靶点和通路,也为其独特的治疗潜力做出了贡献 .

相似化合物的比较

Triptolide: The parent compound with similar pharmacological properties but lower water solubility.

Minnelide: A water-soluble prodrug of triptolide with enhanced bioavailability.

PG490-88Na: Another derivative of triptolide with improved pharmacokinetic properties.

Uniqueness: Omtriptolide sodium stands out due to its enhanced water solubility, making it more suitable for clinical applications compared to its parent compound, triptolide. Its ability to modulate multiple molecular targets and pathways also contributes to its unique therapeutic potential .

生物活性

Omtriptolide sodium, a derivative of the natural product triptolide, has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

Overview of this compound

This compound (also known as PG490-88Na) is a prodrug designed to enhance the solubility and bioavailability of triptolide, which is known for its potent anti-cancer and anti-inflammatory properties. The compound has been developed to mitigate the nephrotoxicity associated with triptolide while retaining its therapeutic efficacy .

This compound exerts its biological effects through several mechanisms:

- Inhibition of Fibrosis : Studies indicate that this compound can inhibit fibrosis in various tissues by modulating signaling pathways such as TGF-β and NF-κB. It has shown efficacy in animal models of pulmonary fibrosis, where it reduced myofibroblast activation and extracellular matrix deposition .

- Anti-inflammatory Effects : The compound also exhibits significant anti-inflammatory properties. Research demonstrates that this compound can suppress the production of pro-inflammatory cytokines and inhibit inflammatory cell infiltration in tissues affected by ischemia-reperfusion injury .

- Antitumor Activity : In vitro and in vivo studies have highlighted omtriptolide's ability to induce apoptosis in cancer cells. It has been shown to activate pathways such as BDNF-AKT and inhibit Wnt/β-catenin signaling, contributing to its antitumor effects .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Nephrotoxicity : While triptolide is associated with renal toxicity, this compound has been designed to reduce this risk. Studies involving human kidney cells (HK-2) have shown that at certain dosages, this compound causes less morphological and functional damage compared to triptolide .

- Efficacy in Rheumatoid Arthritis : Clinical trials have demonstrated that this compound is effective in reducing symptoms and disease activity in patients with rheumatoid arthritis. Its anti-inflammatory properties are believed to play a crucial role in this therapeutic effect .

Case Studies and Clinical Trials

Several studies have documented the effects of this compound:

- Clinical Study on Rheumatoid Arthritis : In a small clinical trial, patients treated with this compound showed significant improvement in joint swelling and pain compared to placebo .

- Animal Model Studies : In a study involving bleomycin-induced pulmonary fibrosis in mice, treatment with this compound resulted in decreased collagen deposition and improved lung function metrics, suggesting its potential for treating fibrotic diseases .

Comparative Data Table

The following table summarizes key findings from various studies regarding the biological activity of this compound:

属性

CAS 编号 |

195883-09-1 |

|---|---|

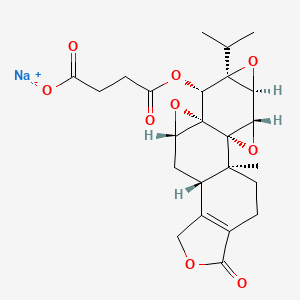

分子式 |

C24H27NaO9 |

分子量 |

482.5 g/mol |

IUPAC 名称 |

sodium;4-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoate |

InChI |

InChI=1S/C24H28O9.Na/c1-10(2)22-17(32-22)18-24(33-18)21(3)7-6-11-12(9-29-19(11)28)13(21)8-14-23(24,31-14)20(22)30-16(27)5-4-15(25)26;/h10,13-14,17-18,20H,4-9H2,1-3H3,(H,25,26);/q;+1/p-1/t13-,14-,17-,18-,20+,21-,22-,23+,24+;/m0./s1 |

InChI 键 |

GLBMIEFQNYULDO-UFZHVSJGSA-M |

SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |

手性 SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |

规范 SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCC(=O)[O-])O7)COC6=O)C.[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Omtriptolide sodium; YM 274; YM-274; YM274. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。